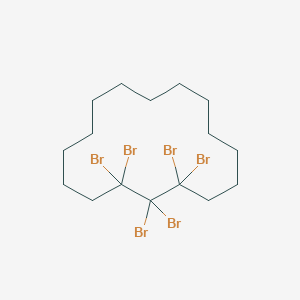
1,1,2,2,3,3-Hexabromocyclohexadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,2,3,3-Hexabromocyclohexadecane is a brominated organic compound with the molecular formula C16H24Br6. It is a cycloalkane derivative where six hydrogen atoms are replaced by bromine atoms. This compound is known for its high bromine content, making it a significant flame retardant. Its unique structure and properties have garnered interest in various scientific and industrial fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3-Hexabromocyclohexadecane typically involves the bromination of cyclohexadecane. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or a bromine-containing compound like N-bromosuccinimide (NBS). The reaction conditions often include:
Solvent: A non-polar solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3).
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Catalyst: A radical initiator such as azobisisobutyronitrile (AIBN) may be used to facilitate the bromination process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Feedstock: High-purity cyclohexadecane and bromine.
Reactor Design: Continuous stirred-tank reactors (CSTR) or tubular reactors.
Purification: The product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
1,1,2,2,3,3-Hexabromocyclohexadecane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination Reactions: Dehydrobromination can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Elimination: Strong bases like sodium ethoxide (NaOEt) in ethanol.
Major Products
Substitution: Formation of cyclohexadecane derivatives with various functional groups.
Reduction: Cyclohexadecane.
Elimination: Cyclohexadecene and other alkenes.
科学研究应用
1,1,2,2,3,3-Hexabromocyclohexadecane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilicity.
Industry: Widely used as a flame retardant in polymers, textiles, and electronics to enhance fire resistance.
作用机制
The mechanism by which 1,1,2,2,3,3-Hexabromocyclohexadecane exerts its effects is primarily through its bromine atoms. These atoms can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound can interact with biological molecules, potentially disrupting normal cellular functions. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect hormone receptors and enzymes involved in metabolic processes.
相似化合物的比较
Similar Compounds
1,1,2,2,3,3-Hexabromocyclododecane: Another brominated cycloalkane with similar flame retardant properties.
1,2,3,4,5,6-Hexabromocyclohexane: A smaller cycloalkane with six bromine atoms.
Tetrabromobisphenol A: A widely used brominated flame retardant with a different structural framework.
Uniqueness
1,1,2,2,3,3-Hexabromocyclohexadecane is unique due to its larger ring size and higher bromine content compared to other brominated cycloalkanes. This gives it distinct physical and chemical properties, such as higher thermal stability and greater effectiveness as a flame retardant.
属性
CAS 编号 |
603138-48-3 |
|---|---|
分子式 |
C16H26Br6 |
分子量 |
697.8 g/mol |
IUPAC 名称 |
1,1,2,2,3,3-hexabromocyclohexadecane |
InChI |
InChI=1S/C16H26Br6/c17-14(18)12-10-8-6-4-2-1-3-5-7-9-11-13-15(19,20)16(14,21)22/h1-13H2 |
InChI 键 |
OOTCYJVQVYPJID-UHFFFAOYSA-N |
规范 SMILES |
C1CCCCCCC(C(C(CCCCCC1)(Br)Br)(Br)Br)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



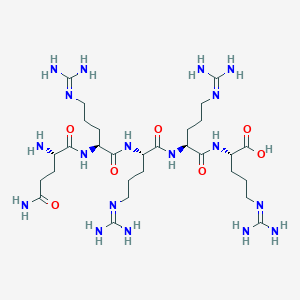

![1,5,7,11-Tetraoxa-6-silaspiro[5.5]undecane-3,9-diol](/img/structure/B12590280.png)

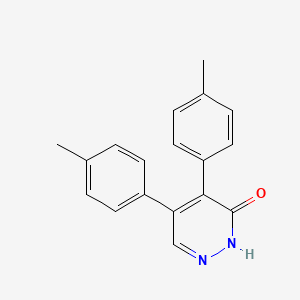
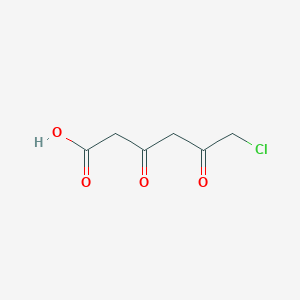
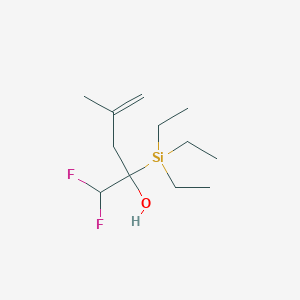
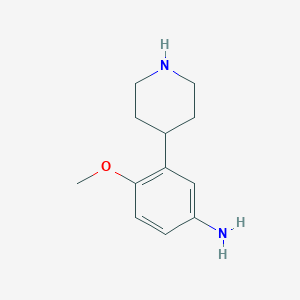
![Acetamide,2-[[5-[[(4,6-dimethyl-pyrimidin-2-YL)thio]methyl]-4-(2-allyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B12590314.png)


![4-[4-(Tert-butylamino)butyl]benzene-1,2-diol;hydrobromide](/img/structure/B12590338.png)

